Diiodo(phenyl)gallane

Description

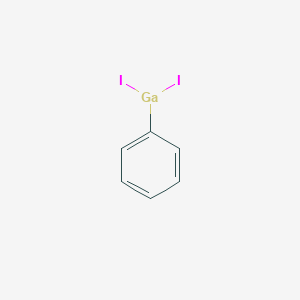

Diiodo(phenyl)gallane (GaI₂(C₆H₅)) is an organogallium compound featuring a gallium center bonded to two iodine atoms and a phenyl group. Derived from the parent hydride gallane (GaH₃) , this compound belongs to a class of gallium(III) derivatives where hydrogen atoms are replaced by halogens and organic substituents. Its synthesis typically involves reactions between gallium triiodide (GaI₃) and phenyl-containing precursors, such as silyl sulfides or thiols, under controlled conditions . The phenyl group introduces steric and electronic effects that differentiate it from alkyl- or thiol-substituted gallium compounds, influencing its reactivity and stability.

Properties

CAS No. |

90753-44-9 |

|---|---|

Molecular Formula |

C6H5GaI2 |

Molecular Weight |

400.64 g/mol |

IUPAC Name |

diiodo(phenyl)gallane |

InChI |

InChI=1S/C6H5.Ga.2HI/c1-2-4-6-5-3-1;;;/h1-5H;;2*1H/q;+2;;/p-2 |

InChI Key |

QGMFIHVIVVLWTH-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C(C=C1)[Ga](I)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diiodo(phenyl)gallane typically involves the reaction of gallium trichloride with phenylmagnesium bromide, followed by the introduction of iodine. The reaction can be summarized as follows: [ \text{GaCl}_3 + \text{PhMgBr} \rightarrow \text{PhGaCl}_2 + \text{MgBrCl} ] [ \text{PhGaCl}_2 + 2 \text{I}_2 \rightarrow \text{PhGaI}_2 + 2 \text{Cl}_2 ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of gallium oxide derivatives.

Reduction: Reduction reactions can convert this compound to lower oxidation state gallium compounds.

Substitution: The iodine atoms in this compound can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide or potassium fluoride.

Major Products Formed:

Oxidation: Gallium oxide derivatives.

Reduction: Lower oxidation state gallium compounds.

Substitution: Halogenated or functionalized gallium compounds.

Scientific Research Applications

Diiodo(phenyl)gallane has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other organogallium compounds and as a reagent in organic synthesis.

Biology: Research is ongoing to explore its potential as a biological probe or imaging agent due to its unique chemical properties.

Industry: this compound is used in the production of advanced materials, including semiconductors and optoelectronic devices.

Mechanism of Action

The mechanism by which diiodo(phenyl)gallane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The iodine atoms and phenyl group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include oxidative stress responses and signal transduction mechanisms.

Comparison with Similar Compounds

Diiodo(methyl)gallane (GaI₂(CH₃))

Diiodo(methyl)gallane shares the same gallium diiodide core but substitutes the phenyl group with a methyl group. The smaller methyl ligand reduces steric hindrance, increasing susceptibility to hydrolysis and oligomerization compared to the bulkier phenyl derivative . The electron-donating methyl group also slightly enhances the Lewis acidity of gallium, making it more reactive toward nucleophiles.

Diiodo(alkylthio)gallanes (GaI₂(SR))

These compounds, such as GaI₂(SC₆H₅), replace the phenyl group with an alkylthio ligand. The sulfur atom in thiolates provides stronger σ-donor and π-acceptor properties, stabilizing the gallium center and reducing Lewis acidity compared to phenyl derivatives. However, diiodo(alkylthio)gallanes exhibit extreme moisture sensitivity, decomposing rapidly upon exposure to water .

Dimethylgallium Halides (Ga(CH₃)₂X)

Dimethylgallium halides (e.g., Ga(CH₃)₂Cl) feature two methyl groups and one halogen. The increased electron density from two methyl groups lowers reactivity toward electrophiles compared to diiodo(phenyl)gallane. These compounds are more thermally stable but less versatile in catalysis due to reduced electrophilicity .

Physical and Chemical Properties

| Property | This compound | Diiodo(methyl)gallane | Diiodo(alkylthio)gallane |

|---|---|---|---|

| Moisture Sensitivity | Moderate (phenyl bulk) | High (methyl small) | Extreme (thiolate labile) |

| Lewis Acidity | Intermediate | High | Low (S-donor) |

| Thermal Stability | Decomposes >100°C | Decomposes ~80°C | Decomposes <60°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.